An In-depth Technical Guide to m-PEG7-CH2-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to m-PEG7-CH2-OH for Researchers and Drug Development Professionals
Introduction
m-PEG7-CH2-OH, also known by its systematic name 2,5,8,11,14,17,20-heptaoxadocosan-22-ol or as heptaethylene glycol monomethyl ether, is a discrete polyethylene glycol (dPEG®) derivative of significant interest in biomedical research and drug development.[1] This monodisperse compound consists of a methoxy-capped seven-unit ethylene glycol chain terminated with a primary alcohol. Its defined structure and molecular weight afford a high degree of precision in the engineering of complex bioconjugates and drug delivery systems, overcoming the challenges associated with traditional polydisperse PEGs.[1]
The hydrophilic nature of the PEG chain enhances the aqueous solubility of conjugated molecules, a critical attribute for improving the pharmacokinetic profiles of poorly soluble drugs.[2] The terminal hydroxyl group serves as a versatile chemical handle for further functionalization, enabling its incorporation into a wide array of molecular architectures.[2] A particularly prominent application of m-PEG7-CH2-OH is as a flexible linker in the design of Proteolysis-Targeting Chimeras (PROTACs), where it plays a crucial role in optimizing the efficacy of these novel therapeutic agents.[3][4][5] This guide provides a comprehensive overview of the technical data, experimental protocols, and key applications of m-PEG7-CH2-OH for researchers, scientists, and drug development professionals.
Physicochemical Properties
The well-defined structure of m-PEG7-CH2-OH results in consistent and predictable physicochemical properties, which are essential for reproducible experimental outcomes and the rational design of drug candidates.
| Property | Value | Reference |
| Chemical Formula | C15H32O8 | [1] |
| Molecular Weight | 340.41 g/mol | [1] |
| CAS Number | 4437-01-8 | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.09 g/cm³ | [6] |
| Boiling Point | 150 °C at 0.005 Torr | [6] |
| Refractive Index | 1.4540-1.4580 | [6] |
| Solubility | Miscible with water and many polar organic solvents. Soluble in acetone and methanol. Insoluble in ether. | [7][8] |
| Storage | -20°C | [6] |
Synthesis and Functionalization
The synthesis of m-PEG7-CH2-OH can be achieved through the reaction of triethylene glycol with 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate.
General Synthesis of Heptaethylene Glycol Monomethyl Ether[2]
A solution of triethylene glycol (35.7 mmol) in anhydrous dimethylformamide (DMF) (25.7 mL) is treated with a 60% sodium hydride (NaH) dispersion in mineral oil under a nitrogen atmosphere. The mixture is stirred for 1 hour at room temperature. A solution of 2-(2-(2-methoxyethoxy)ethoxy)ethyl methanesulfonate (23.36 mmol) in anhydrous DMF (4 mL) is then added, and the reaction is stirred for an additional 3.5 hours at room temperature. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an equal volume of 1N HCl and extracted with ethyl acetate. The aqueous phase is then further processed to yield heptaethylene glycol monomethyl ether with a reported yield of 82-84%.[2]
Activation of the Terminal Hydroxyl Group for Bioconjugation
The terminal hydroxyl group of m-PEG7-CH2-OH is not sufficiently reactive for direct conjugation to biomolecules.[7] Therefore, an activation step is required to convert it into a more reactive functional group. A common method is the conversion to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution reactions with amines or thiols on proteins and peptides.
This protocol is a general procedure for the tosylation of primary alcohols and can be adapted for m-PEG7-CH2-OH.
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Dissolution: Dissolve m-PEG7-CH2-OH (1 equivalent) in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reagents: Sequentially add 4-dimethylaminopyridine (DMAP) (0.6 equivalents) and triethylamine (Et3N).
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Tosylation: Add p-toluenesulfonyl chloride (TsCl) to the stirred solution.
-
Reaction: Allow the reaction to proceed at 0 °C, monitoring for completion by TLC.
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Work-up: Upon completion, quench the reaction with water and extract the product with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product can be purified by flash column chromatography to yield the desired m-PEG7-CH2-OTs.
Applications in Drug Development
The unique properties of m-PEG7-CH2-OH make it a valuable tool in various aspects of drug development, from enhancing the properties of biologics to enabling novel therapeutic modalities like PROTACs.
Bioconjugation and PEGylation
PEGylation, the covalent attachment of PEG chains to therapeutic proteins and peptides, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties. The use of a monodisperse PEG like m-PEG7-CH2-OH allows for the production of homogeneous bioconjugates with a precisely defined structure, which is advantageous for regulatory approval and consistent clinical performance. After activation, m-PEG7 can be conjugated to primary amines (e.g., lysine residues) on proteins to enhance their solubility, increase their hydrodynamic size to reduce renal clearance, and shield them from proteolytic degradation and immune recognition.
Linker for Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[5] PEG linkers, such as those derived from m-PEG7-CH2-OH, are frequently used due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule.[5] The length and flexibility of the PEG7 chain can also be optimal for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3][5]
The mechanism of action of a PROTAC involves several key steps, as illustrated in the signaling pathway diagram below.
Caption: PROTAC-mediated protein degradation pathway.
The development of a PROTAC involves a multi-step process from synthesis to biological evaluation. m-PEG7-CH2-OH is typically incorporated into the linker, which is then used to connect the two ligands.
Caption: General workflow for PROTAC development.
Safety and Toxicology
The safety profile of polyethylene glycols is generally favorable, with higher molecular weight PEGs being largely inert and biocompatible. For shorter-chain glycol ethers, the toxicity can be influenced by their metabolism. Ethylene glycol monomethyl ether (EGME), the single ethylene glycol unit analogue, is metabolized by alcohol dehydrogenase to methoxyacetic acid, which is associated with testicular and developmental toxicity.[7] However, longer PEG chains are generally considered to have low toxicity.[10]
Conclusion
m-PEG7-CH2-OH is a highly valuable and versatile building block for researchers and professionals in drug development. Its monodisperse nature provides a level of precision that is essential for the creation of well-defined and reproducible bioconjugates and complex therapeutic agents. Its primary applications in PEGylation and as a linker in PROTACs highlight its ability to address key challenges in drug delivery, such as improving solubility, extending half-life, and enabling novel mechanisms of action. This technical guide has provided an overview of its properties, synthesis, applications, and safety considerations, offering a foundation for its effective utilization in the laboratory and in the development of next-generation therapeutics.
References
- 1. CAS 4437-01-8: Heptaethylene glycol monomethyl ether [cymitquimica.com]
- 2. Heptaethylene Glycol Monomethyl Ether | 4437-01-8 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heptaethylene Glycol Monomethyl Ether CAS#: 4437-01-8 [m.chemicalbook.com]
- 7. inchem.org [inchem.org]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. ecetoc.org [ecetoc.org]
